4-[(phenethylimino)methyl]phenyl (E)-3-(4-nitrophenyl)-2-propenoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(phenethylimino)methyl]phenyl (E)-3-(4-nitrophenyl)-2-propenoate is an organic compound that features both imine and ester functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(phenethylimino)methyl]phenyl (E)-3-(4-nitrophenyl)-2-propenoate typically involves a multi-step process:
Formation of the imine: The reaction between phenethylamine and 4-formylphenyl (E)-3-(4-nitrophenyl)-2-propenoate under acidic conditions leads to the formation of the imine intermediate.
Esterification: The imine intermediate is then subjected to esterification using appropriate reagents such as alcohols and acid catalysts to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(phenethylimino)methyl]phenyl (E)-3-(4-nitrophenyl)-2-propenoate undergoes various chemical reactions, including:
Oxidation: The imine group can be oxidized to form corresponding oximes or nitriles.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) and sodium borohydride.
Substitution: Nucleophiles such as alcohols and amines can be used under acidic or basic conditions.
Major Products
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of amines.
Substitution: Formation of various ester derivatives.
Wissenschaftliche Forschungsanwendungen
4-[(phenethylimino)methyl]phenyl (E)-3-(4-nitrophenyl)-2-propenoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials and polymers with specific properties.
Wirkmechanismus
The mechanism of action of 4-[(phenethylimino)methyl]phenyl (E)-3-(4-nitrophenyl)-2-propenoate involves interactions with molecular targets such as enzymes and receptors. The imine and nitro groups play crucial roles in these interactions, leading to various biological effects. The compound may inhibit or activate specific pathways, depending on its structure and the target molecule.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-[(phenethylimino)methyl]phenyl (E)-3-(4-aminophenyl)-2-propenoate
- 4-[(phenethylimino)methyl]phenyl (E)-3-(4-methylphenyl)-2-propenoate
Uniqueness
4-[(phenethylimino)methyl]phenyl (E)-3-(4-nitrophenyl)-2-propenoate is unique due to the presence of both imine and nitro groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and development.
Eigenschaften
Molekularformel |
C24H20N2O4 |
---|---|
Molekulargewicht |
400.4 g/mol |
IUPAC-Name |
[4-(2-phenylethyliminomethyl)phenyl] (E)-3-(4-nitrophenyl)prop-2-enoate |
InChI |
InChI=1S/C24H20N2O4/c27-24(15-10-20-6-11-22(12-7-20)26(28)29)30-23-13-8-21(9-14-23)18-25-17-16-19-4-2-1-3-5-19/h1-15,18H,16-17H2/b15-10+,25-18? |
InChI-Schlüssel |
VWJPBBOVDXCBAU-UBYDHLHYSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)CCN=CC2=CC=C(C=C2)OC(=O)/C=C/C3=CC=C(C=C3)[N+](=O)[O-] |
Kanonische SMILES |
C1=CC=C(C=C1)CCN=CC2=CC=C(C=C2)OC(=O)C=CC3=CC=C(C=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.